An In-depth Technical Guide to the Mechanism of Action of Fluoxastrobin on Mitochondrial Complex III
An In-depth Technical Guide to the Mechanism of Action of Fluoxastrobin on Mitochondrial Complex III
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoxastrobin is a broad-spectrum strobilurin fungicide that plays a critical role in agriculture by controlling a wide range of fungal pathogens. Its efficacy stems from its specific inhibition of the mitochondrial respiratory chain at Complex III, also known as the cytochrome bc1 complex. This guide provides a detailed technical overview of the molecular mechanism of action of fluoxastrobin, focusing on its interaction with Complex III. It delves into the biochemical consequences of this inhibition, the molecular basis of fungal resistance, and the experimental protocols used to study these phenomena. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and fungicide research.
Introduction: The Role and Significance of Fluoxastrobin
Fluoxastrobin is a synthetic fungicide belonging to the strobilurin class, which are derivatives of naturally occurring compounds.[1] These fungicides are classified as Quinone outside Inhibitors (QoIs) and are vital for managing diseases in various crops.[1][2] The primary mode of action for all QoI fungicides, including fluoxastrobin, is the disruption of mitochondrial respiration, a fundamental process for energy production in fungal cells.[1][2] By targeting Complex III of the electron transport chain, fluoxastrobin effectively halts ATP synthesis, leading to fungal cell death.[3] Understanding the intricacies of this mechanism is crucial for optimizing its use, managing fungicide resistance, and developing novel antifungal agents.
The Target: Mitochondrial Complex III (Cytochrome bc1 Complex)
Mitochondrial Complex III is a multi-subunit enzyme embedded in the inner mitochondrial membrane. It plays a pivotal role in the electron transport chain by catalyzing the transfer of electrons from ubiquinol (Coenzyme Q10, reduced form) to cytochrome c.[4] This electron transfer is coupled to the translocation of protons from the mitochondrial matrix to the intermembrane space, contributing to the proton motive force that drives ATP synthesis.[4]
The Q-Cycle: A Proton-Pumping Mechanism
The function of Complex III is best described by the Q-cycle, a two-step process that facilitates the oxidation of ubiquinol at the Qo (Quinone outside) site and the reduction of ubiquinone at the Qi (Quinone inside) site.
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Step 1: A molecule of ubiquinol binds to the Qo site and is oxidized, releasing two protons into the intermembrane space. One electron is transferred to the Rieske iron-sulfur protein and then to cytochrome c1, which in turn reduces cytochrome c. The second electron is transferred to cytochrome bL and then to cytochrome bH.
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Step 2: The electron at cytochrome bH is transferred to a ubiquinone molecule bound at the Qi site, forming a semiquinone radical. A second molecule of ubiquinol is oxidized at the Qo site, and the process repeats. The second electron from this oxidation again moves through the b-hemes to fully reduce the semiquinone at the Qi site to ubiquinol, taking up two protons from the matrix.
This intricate process ensures the efficient transfer of electrons and the pumping of protons, which are essential for cellular energy production.
Mechanism of Action of Fluoxastrobin
Fluoxastrobin, as a QoI fungicide, exerts its inhibitory effect by binding to the Qo site of cytochrome b, a key subunit of Complex III.[2] This binding physically obstructs the ubiquinol binding pocket, preventing the oxidation of ubiquinol and thereby blocking the entire Q-cycle.[3]
Biochemical Consequences of Inhibition
The inhibition of Complex III by fluoxastrobin has several critical downstream effects on fungal cellular metabolism:
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Interruption of Electron Flow: The primary consequence is the blockage of electron transfer from ubiquinol to cytochrome c.[1]
-
Cessation of Proton Pumping: The halt in the Q-cycle prevents the translocation of protons across the inner mitochondrial membrane, dissipating the proton motive force.
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Depletion of ATP: Without the proton gradient, ATP synthase cannot produce ATP, leading to a severe energy deficit within the fungal cell.[3]
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Increased Oxidative Stress: The blockage of the electron transport chain can lead to the accumulation of reactive oxygen species (ROS), causing cellular damage.
These combined effects ultimately lead to the inhibition of fungal spore germination, mycelial growth, and pathogenesis.[1]
Quantitative Data on Fluoxastrobin Inhibition
The efficacy of fluoxastrobin is quantified by its inhibitory concentration (IC50) or effective concentration (EC50), which represent the concentration of the fungicide required to inhibit a specific biological process by 50%. The resistance factor (RF) is calculated by dividing the EC50 of a resistant strain by that of a sensitive (wild-type) strain.
| Fungal Species | Strain Type | Mutation in Cytochrome b | EC50 / IC50 (µg/mL) | Resistance Factor (RF) | Reference |
| Botrytis cinerea | Sensitive | Wild-Type | - | - | [5] |
| Botrytis cinerea | Resistant | G143A | - | >100 | [5][6] |
| Cercospora cf. flagellaris | Sensitive | Wild-Type | < 46 | - | [7] |
| Cercospora cf. flagellaris | Resistant | G143A | > 52 | - | [7] |
| Aspergillus parasiticus | Wild-Type | - | < 0.5 (for pyraclostrobin) | - | [8] |
Fungal Resistance to Fluoxastrobin
The widespread use of QoI fungicides has led to the emergence of resistant fungal populations.[3] The primary mechanism of resistance is target-site modification through mutations in the cytochrome b gene (cytb).[3]
Key Mutations in the Cytochrome b Gene
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G143A Mutation: The most common and significant mutation involves a single nucleotide polymorphism that results in the substitution of glycine (G) with alanine (A) at codon 143.[3][6] This G143A mutation confers a high level of resistance to most QoI fungicides, with resistance factors often exceeding 100.[6]
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F129L Mutation: Another mutation involves the substitution of phenylalanine (F) with leucine (L) at codon 129. This F129L mutation generally confers a lower to moderate level of resistance compared to the G143A mutation.[6]
These mutations alter the three-dimensional structure of the Qo binding pocket, reducing the binding affinity of fluoxastrobin and other QoI fungicides, thereby diminishing their inhibitory effect.
Alternative Resistance Mechanisms
While target-site mutations are the most prevalent form of resistance, other mechanisms have been proposed, although their impact is generally considered to be limited:
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Alternative Oxidase (AOX) Pathway: Some fungi possess an alternative respiratory pathway that bypasses Complex III and IV.[4] The induction of this AOX pathway can provide a means of respiration in the presence of QoI fungicides, though it is less efficient in ATP production.[4]
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Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump fungicides out of the fungal cell, reducing their intracellular concentration.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the mechanism of action of fluoxastrobin and fungal resistance.
Protocol 1: Determination of Fungicide Sensitivity (EC50) using a 96-Well Plate Assay
This protocol is adapted from methods used for assessing the sensitivity of Phytophthora infestans to QoI fungicides.[9]
Objective: To determine the effective concentration of fluoxastrobin that inhibits fungal growth by 50% (EC50).
Materials:
-
Fungal isolates (wild-type and potentially resistant strains)
-
Appropriate liquid culture medium (e.g., Pea Extract-Glucose Broth)
-
Fluoxastrobin stock solution in DMSO
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm
Procedure:
-
Pathogen Preparation:
-
Culture fungal isolates on a suitable agar medium.
-
Harvest spores or mycelial fragments by rinsing the plate with sterile liquid medium.
-
Filter the suspension through sterile gauze to remove large mycelial clumps.
-
Adjust the spore/mycelial fragment concentration to a standardized value (e.g., 2 x 10^4 spores/mL).
-
-
Assay Plate Preparation:
-
Prepare a serial dilution of fluoxastrobin in the liquid medium. A typical concentration range might be 0.01, 0.1, 1, 10, and 100 µg/mL.
-
Add 50 µL of each fungicide dilution to the corresponding wells of the 96-well plate (in duplicate or triplicate).
-
Add 50 µL of a DMSO control (at the same concentration as in the highest fungicide dilution) to control wells.
-
Add 50 µL of the fungal suspension to all wells.
-
-
Incubation:
-
Cover the plate with a low-evaporation lid.
-
Incubate the plate at the optimal growth temperature for the fungus in the dark for a specified period (e.g., 7 days), or until sufficient growth is observed in the control wells.
-
-
Assessment:
-
Measure the optical density (OD) of each well at 405 nm at the beginning of the experiment (Day 0) and after the incubation period.
-
Calculate the percentage of growth inhibition for each fungicide concentration relative to the control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and fitting the data to a dose-response curve.
-
Protocol 2: High-Resolution Respirometry to Assess Mitochondrial Function
This protocol is based on established methods for measuring mitochondrial oxygen consumption in cells.[10][11][12]
Objective: To measure the effect of fluoxastrobin on mitochondrial respiration in fungal cells.
Materials:
-
Fungal cell culture
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Respiration buffer
-
Fluoxastrobin solution
-
Inhibitors of the electron transport chain (e.g., rotenone for Complex I, antimycin A for Complex III, potassium cyanide for Complex IV)
Procedure:
-
Cell Preparation:
-
Grow fungal cells to the desired growth phase.
-
Harvest and wash the cells in a suitable buffer.
-
Resuspend the cells in the respiration buffer to a known concentration.
-
-
Respirometer Setup and Calibration:
-
Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.
-
Add the respiration buffer to the chambers and allow the system to equilibrate to the desired temperature (e.g., 30°C).
-
-
Measurement of Basal Respiration:
-
Add a known volume of the fungal cell suspension to the respirometer chambers.
-
Record the basal oxygen consumption rate until a stable signal is achieved.
-
-
Inhibitor Titration:
-
Inject a specific concentration of fluoxastrobin into the chamber and record the change in oxygen consumption.
-
To further dissect the effects on the electron transport chain, other inhibitors can be added sequentially. For example, after fluoxastrobin, adding an alternative substrate for a downstream complex can help pinpoint the site of inhibition.
-
-
Data Analysis:
-
The software associated with the respirometer will calculate the oxygen consumption rates.
-
Compare the respiration rates before and after the addition of fluoxastrobin to quantify the degree of inhibition.
-
Protocol 3: DNA Extraction, PCR Amplification, and Sequencing of the Cytochrome b Gene
This protocol provides a general workflow for identifying mutations in the cytb gene.[13][14][15][16][17]
Objective: To amplify and sequence the cytochrome b gene from fungal DNA to detect resistance-conferring mutations.
Materials:
-
Fungal mycelium
-
DNA extraction kit or reagents (e.g., CTAB buffer)
-
PCR primers specific for the fungal cytb gene (flanking the regions of interest, i.e., codons 129 and 143)
-
Taq DNA polymerase and PCR reagents
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
DNA Extraction:
-
Harvest fungal mycelium from a pure culture.
-
Extract genomic DNA using a commercial kit or a standard protocol like the CTAB method.
-
Quantify the DNA concentration and assess its purity.
-
-
PCR Amplification:
-
Set up a PCR reaction containing the fungal genomic DNA, forward and reverse primers for the cytb gene, dNTPs, PCR buffer, and Taq polymerase.
-
Perform PCR using a thermocycler with an optimized program (denaturation, annealing, and extension temperatures and times). A typical PCR program would be: initial denaturation at 94°C for 4 minutes, followed by 30 cycles of denaturation at 98°C for 10 seconds, annealing at a primer-specific temperature (e.g., 52-58°C) for 30-60 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 7 minutes.[13][14]
-
-
Verification of PCR Product:
-
Run a portion of the PCR product on an agarose gel to confirm the amplification of a fragment of the expected size.
-
-
PCR Product Purification:
-
Purify the remaining PCR product to remove primers, dNTPs, and other reaction components.
-
-
Sequencing:
-
Send the purified PCR product for Sanger sequencing using the same primers used for amplification.
-
-
Sequence Analysis:
-
Align the obtained sequence with a wild-type reference sequence of the cytb gene.
-
Analyze the alignment to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes at codons 129 (F to L) or 143 (G to A).
-
Visualizations of Key Pathways and Workflows
Signaling Pathway: The Q-Cycle and Inhibition by Fluoxastrobin
Caption: The Q-cycle in mitochondrial Complex III and the inhibitory action of fluoxastrobin at the Qo site.
Experimental Workflow: Fungicide Resistance Testing
Caption: A typical experimental workflow for determining fungicide resistance in fungal pathogens.
Conclusion
Fluoxastrobin is a potent inhibitor of fungal mitochondrial Complex III, acting at the Qo site of cytochrome b to disrupt the vital process of cellular respiration. This in-depth guide has detailed the molecular mechanism of its action, the resulting biochemical consequences, and the primary mechanisms of fungal resistance, which are predominantly target-site mutations in the cytb gene. The provided experimental protocols offer a foundation for researchers to investigate these interactions further. A thorough understanding of fluoxastrobin's mode of action and the dynamics of resistance development is essential for its continued effective use in agriculture and for the rational design of new and improved antifungal therapies.
References
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- 12. youtube.com [youtube.com]
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